molecular formula C20H22N6O3S B2751255 6-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852046-52-7

6-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

Cat. No. B2751255
M. Wt: 426.5
InChI Key: AITDWBCAVYKSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione” is a chemical substance with the molecular formula C20H22N6O3S1. It is not intended for human or veterinary use and is used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic chemistry reactions.



Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C20H22N6O3S1. It contains 20 carbon atoms, 22 hydrogen atoms, 6 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom1. However, the specific arrangement of these atoms in the molecule would require more detailed structural data, such as X-ray crystallography or NMR spectroscopy, which I currently do not have access to.



Chemical Reactions Analysis

The chemical reactions involving this compound are not available in the current literature. However, given its molecular structure, it’s likely that it can undergo a variety of organic reactions, depending on the conditions and reagents used.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 426.51. Other properties such as melting point, boiling point, solubility, and stability would require experimental determination.


Scientific Research Applications

Synthesis and Chemical Properties

Biological Activities and Applications

  • Anticancer Activity : Stolarczyk et al. (2018) synthesized novel thiopyrimidine derivatives and investigated their cytotoxic activity, providing insights into the structural features contributing to anticancer properties. This research emphasizes the potential of pyrimidine derivatives in developing new anticancer agents (Marcin Stolarczyk et al., 2018).
  • Antiproliferative Effect : Mallesha et al. (2012) explored the antiproliferative effects of pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines, highlighting the therapeutic potential of such compounds in cancer treatment (L. Mallesha et al., 2012).
  • 5-HT2 Antagonist Activity : Watanabe et al. (1992) reported on the synthesis and evaluation of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, identifying compounds with potent 5-HT2 antagonist activity, suggesting applications in neurological disorders or as tools for studying serotonergic signaling (Y. Watanabe et al., 1992).

Safety And Hazards

As this compound is used for research purposes, it’s important to handle it with care to avoid any potential hazards1. Always follow standard laboratory safety procedures when handling this compound.


Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as medicine, materials science, or environmental science. However, without more specific information on the properties and activities of this compound, it’s difficult to predict specific future directions.


properties

IUPAC Name

6-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c27-17-12-14(21-19(29)22-17)11-16-23-24-20(26(16)15-7-3-1-4-8-15)30-13-18(28)25-9-5-2-6-10-25/h1,3-4,7-8,12H,2,5-6,9-11,13H2,(H2,21,22,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITDWBCAVYKSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

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